![molecular formula C6H5ClN4 B2696062 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 1638768-76-9](/img/structure/B2696062.png)
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a chemical compound with the CAS Number: 1638768-76-9. It has a molecular weight of 168.59 . The compound is light yellow in solid form .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H5ClN4/c1-3-5-6 (11-10-3)9-4 (7)2-8-5/h2H,1H3, (H,9,10,11) .Chemical Reactions Analysis
The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It should be stored at 0-8°C .Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a core structure that can be elaborated through various synthetic routes to yield compounds with diverse biological and chemical properties. Synthetic methodologies developed around this scaffold enable the introduction of functional groups, providing access to a wide range of derivatives. For instance, reactions with phosphoryl chloride have been used to introduce chloro derivatives, while nitration furnishes nitro derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Abushanab, Lee, & Goodman, 1973).
Applications in Medicinal Chemistry
The derivatives of this compound have been explored for their potential antineoplastic activities. Research into pyrazolotetrazine derivatives, analogous to known antineoplastic agents, reveals the impact of structural modifications on biological activity. This work underscores the significance of the chloroethyl function in mediating antineoplastic effects, suggesting the role of these derivatives as alkylating agents or prodrugs in cancer therapy (Cheng, Elslager, Werbel, Priebe, & Leopold, 1986).
Potential as Antibacterial Agents
Further research has extended into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating antibacterial properties. This exploration of sulfonamide-containing derivatives highlights the compound's utility as a precursor in developing new antibacterial agents. The incorporation of diverse heterocyclic frameworks suggests a broad applicability in designing drugs targeting resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyrazine derivatives have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that pyrazolo[3,4-b]pyrazine derivatives can interact with their targets in a variety of ways, depending on the specific structure of the derivative .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyrazine derivatives to purine bases, it is possible that they may interact with pathways involving these bases .
Result of Action
It is known that pyrazolo[3,4-b]pyrazine derivatives can have a variety of biological activities, depending on their specific structure .
Safety and Hazards
The safety information for 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine includes several hazard statements: H302, H315, H319 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While specific future directions for 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine were not found, research into similar compounds continues to be a promising field. The development of new synthetic processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are areas of ongoing research .
properties
IUPAC Name |
6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDHIHSKVTWZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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